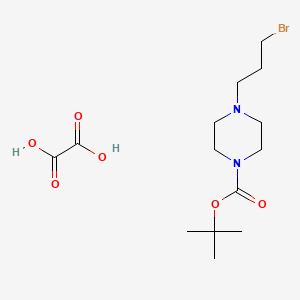
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is a chemical compound with the molecular formula C14H25BrN2O6. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 3-bromopropyl chain, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl chain can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly employed reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield tert-butyl 4-(3-azidopropyl)piperazine-1-carboxylate .
Applications De Recherche Scientifique
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate involves its ability to act as a building block in organic synthesisThis reactivity makes it a valuable intermediate in the synthesis of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound has a similar structure but with a bromophenyl group instead of a bromopropyl chain.
1-Boc-4-(3-hydroxypropyl)piperazine: This compound features a hydroxypropyl group instead of a bromopropyl chain.
Uniqueness
Tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate oxalate is unique due to its combination of a piperazine ring, a tert-butyl group, and a 3-bromopropyl chain. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrN2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13;3-1(4)2(5)6/h4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGGRWVFFKHVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCBr.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-{[(3-chloropyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2609018.png)
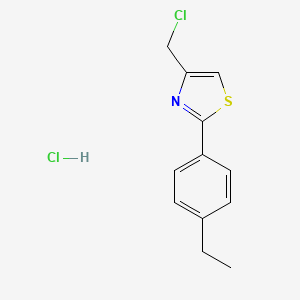
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
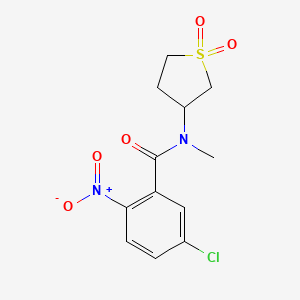
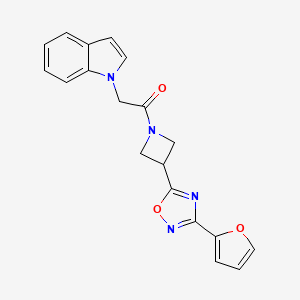
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
![6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole](/img/structure/B2609030.png)
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
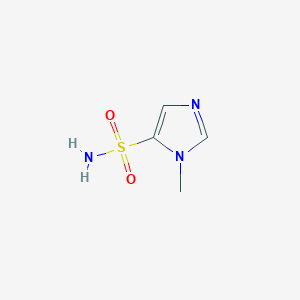
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2609034.png)
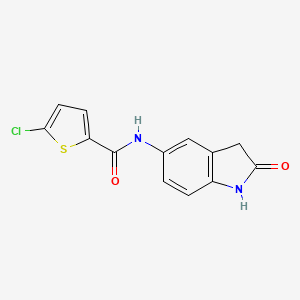
![N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2609038.png)
